molecular formula C20H21BrN4S B3942596 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3942596
M. Wt: 429.4 g/mol
InChI Key: YZMGREKNXYXDFN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ( 311799-22-1) is a synthetically versatile 1,2,4-triazole-3-thione derivative of high interest in pharmaceutical and organic chemistry research. With a molecular formula of C20H21BrN4S and a molecular weight of 429.38 g/mol, this compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse biological activities. The structure features a 1,2,4-triazole core substituted at the 4-position with a phenyl group, at the 5-position with a 3-bromophenyl group, and at the 2-position with an N-aminomethylpiperidine moiety. This specific arrangement places it in the category of N-Mannich bases, which are frequently investigated for their enhanced bioactivity and physicochemical properties . 1,2,4-Triazole-3-thione derivatives are established privileged scaffolds in drug discovery, forming the core structure of numerous therapeutic agents . This compound serves as a critical building block for developing novel bioactive molecules. Its structure includes multiple points for chemical modification, making it a valuable intermediate for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The presence of the bromine atom on the phenyl ring offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for significant structural diversification . Research into analogous 1,2,4-triazole-3-thiones and their N-Mannich bases has demonstrated significant pharmacological potential, showing marked antibacterial activity against various Gram-positive bacteria, including opportunistic pathogens and strains of Staphylococcus aureus . Furthermore, structurally similar compounds have exhibited potent anti-proliferative activity against human cancer cell lines, such as HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma), with studies suggesting that the mechanism may involve a high affinity for molecular targets like cyclin-dependent kinase 2 (CDK2) . The piperidinylmethyl side chain is a common pharmacophore found in many active molecules, which may influence the compound's bioavailability and target binding . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4S/c21-17-9-7-8-16(14-17)19-22-24(15-23-12-5-2-6-13-23)20(26)25(19)18-10-3-1-4-11-18/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGREKNXYXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Center

The 3-bromophenyl group undergoes nucleophilic substitution under specific conditions:

ReactantConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h3-piperidinophenyl derivative78%
Sodium methoxideEthanol, reflux, 6 h3-methoxyphenyl analogue65%
Hydrazine hydrateEthanol/H2O, 60°C, 8 h3-aminophenyl substituted compound82%

Key findings :

  • Reactions proceed via a two-step SNAr mechanism involving Meisenheimer complex formation .

  • Steric hindrance from the adjacent phenyl group slightly reduces reactivity compared to para-substituted bromophenyl analogues .

Thione Group Reactivity

The triazole-3-thione moiety participates in alkylation and oxidation reactions:

S-Alkylation

Alkylating AgentBaseProductApplication
Methyl iodideK2CO3, DMF3-methylthio-triazoleImproved lipophilicity
Ciprofloxacin derivativeEt3N, CH3CNAntibacterial hybrid compoundMIC: 3.25 µg/mL vs M. smegmatis

Spectroscopic evidence :

  • Disappearance of ν(S-H) at ~2550 cm⁻¹ (IR) post-alkylation .

  • New ¹H NMR signals for methylthio groups at δ 2.35 ppm.

Oxidation to Disulfides

Oxidizing AgentConditionsProductYield
H2O2 (30%)CH3COOH, 25°C, 2 h3,3'-dithiobis(triazole) dimer91%

Mannich Reactions at the Piperidinylmethyl Position

The N-CH2-piperidine group facilitates Mannich-type condensations:

Amine ComponentCarbonyl SourceProductBiological Activity
MorpholineFormaldehydeN-morpholinomethyl derivativeIC50: 8.2 µM (A549 cells)
4-BromophenylpiperazineParaformaldehydePiperazine-linked dimerLogP increased by 1.2 units

Optimized conditions :

  • Ethanol/water (4:1), 70°C, 8 h

  • Catalyst: Amberlyst-15 (5 mol%)

Metal Complexation

The thione sulfur and piperidine nitrogen act as bidentate ligands:

Metal SaltStoichiometryGeometryStability Constant (log β)
Cu(CH3COO)2·H2O1:2Square planar12.4 ± 0.3
PdCl21:1Tetrahedral9.8 ± 0.2

Characterization data :

  • ESR of Cu(II) complex: g‖ = 2.24, g⊥ = 2.05 (axial symmetry)

  • UV-Vis (Pd complex): λmax 425 nm (d-d transition)

Biological Activity Correlation

Modification via these reactions enhances pharmacological properties:

Derivative TypeAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC50, µM)
Parent compound32 (S. aureus)45.6 (MCF-7)
Ciprofloxacin hybrid3.25 (M. smegmatis)12.1 (MCF-7)
Cu(II) complex8.9 (E. coli)8.2 (A549)

Structure-activity relationships :

  • S-Alkylation improves membrane permeability (LogP increase: 0.8-1.5)

  • Bromine substitution at meta position enhances target binding vs para isomers (ΔΔG = -2.3 kcal/mol)

This comprehensive reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties. Recent advances in catalyst systems (e.g., sulfamic acid ) and hybrid molecule synthesis demonstrate the compound's versatility as a scaffold in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. The specific compound has demonstrated effectiveness against various bacterial strains, including resistant strains. Studies have shown that the introduction of a piperidine moiety enhances the compound's antibacterial activity, making it a candidate for further development in treating infections caused by resistant bacteria .

Anticancer Potential

The triazole scaffold is known for its anticancer properties. Compounds similar to 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the bromophenyl group may contribute to increased potency against certain cancer types .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Piperidine Moiety : Piperidine can be incorporated via nucleophilic substitution reactions.
  • Bromination : The bromine atom is introduced at the para position of the phenyl ring through electrophilic aromatic substitution.

The detailed synthetic pathways are crucial for optimizing yields and enhancing the biological activity of the final product.

Antibacterial Studies

A study published in European PMC highlighted the synthesis and evaluation of various Mannich bases derived from 1,2,4-triazoles, including our compound of interest. The results indicated that compounds with piperidine substituents exhibited superior antibacterial activity compared to their non-substituted counterparts .

CompoundActivity Against S. aureusActivity Against E. coli
5-(3-bromophenyl)-4-phenyl...ModerateHigh
Control Compound ALowModerate

Anticancer Research

Research conducted on triazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, compounds structurally similar to 5-(3-bromophenyl)-4-phenyl... were tested against breast cancer cell lines and demonstrated significant cytotoxicity at micromolar concentrations .

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the triazole ring and the substituents can influence the binding affinity and specificity towards the target .

Comparison with Similar Compounds

Table 1: Comparison of physicochemical and spectral properties

Compound Name Substituents (Position 4, 5, 2) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5-(3-Bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Ph, 5-3-BrPh, 2-piperidinylmethyl Not reported Not reported Likely IR: ~1153 cm⁻¹ (C=S), ~669 cm⁻¹ (Ar-Br); NMR: δ 5.22 (s, CH₂)
5-(3-Bromophenyl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 4-Cyclohexyl, 5-3-BrPh 197.6 85.5 IR: 1153 (C=S), 669 (Ar-Br); ¹H-NMR: δ 1.2–2.1 (cyclohexyl), 7.4–7.6 (Ar-H)
4-(4-Bromophenyl)-5-(2-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (16) 4-4-BrPh, 5-2-ClPh, 2-piperidinylmethyl 180–181 80 ¹H-NMR: δ 7.18–7.63 (Ar-H), 5.22 (s, CH₂); IR: 1594, 1526 (C=N)
5-(3-Chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Ph, 5-3-ClPh, 2-piperidinylmethyl Not reported Not reported Similar to compound 16 but with Cl instead of Br; likely reduced electrophilicity

Key Observations :

  • Halogen Effects: Bromine-substituted derivatives (e.g., 6c, 16) exhibit higher melting points and yields compared to non-halogenated analogs, likely due to enhanced crystal packing from halogen interactions .
  • Piperidine vs. Cyclohexyl : The piperidinylmethyl group (as in the target compound) increases solubility in polar solvents compared to cyclohexyl-substituted analogs (e.g., 6c) .

Table 2: Pharmacological profiles of selected triazole derivatives

Compound Name Biological Activity IC₅₀/GI₅₀ (μM) Target System Reference
5-(Pyridin-3-yl)-4-phenyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.38) Anticancer (T47D mammary tumor) 12.4 In vitro cell assay
4-(4-Bromophenyl)-5-(2-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (16) Antibacterial (S. aureus) 32.0 MIC assay
5-(3-Chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (10) Anticonvulsant (MES test) 46.2 Rodent seizure model

Key Observations :

  • Anticancer Potential: The pyridin-3-yl analog (1.38) shows notable cytotoxicity, suggesting that electron-deficient aryl groups enhance anticancer activity .
  • Antimicrobial Activity : Compound 16 demonstrates moderate antibacterial effects, likely due to the synergistic role of bromine and piperidine in membrane disruption .
  • Structural Predictions for Target Compound: Based on its bromophenyl and piperidinylmethyl groups, the target compound may exhibit enhanced anticancer or antimicrobial activity compared to non-halogenated or less lipophilic analogs.

Biological Activity

The compound 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22BrN5S\text{C}_{20}\text{H}_{22}\text{BrN}_5\text{S}

This structure features a bromophenyl group and a piperidine moiety, which are crucial for its biological activity. The presence of the triazole ring is particularly significant as it contributes to various pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall synthesis through ergosterol biosynthesis inhibition .

Microbial Strain Activity Reference
Candida albicansModerate
Escherichia coliSignificant
Staphylococcus aureusSignificant

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. The compound under review has demonstrated efficacy against various cancer cell lines. Specifically, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating moderate potency .

Cancer Cell Line IC50 Value (μM) Reference
MCF-76.2
HCT-1168.5

Neuroprotective Effects

Some studies suggest that triazole derivatives may also exhibit neuroprotective effects. In models assessing anticonvulsant activity, certain derivatives have shown comparable efficacy to established medications like carbamazepine . This suggests potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Neurotransmitter Modulation: Potential interactions with neurotransmitter systems may underlie its neuroprotective effects.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy: A comparative study assessed the antimicrobial activity against multiple strains and found that modifications in the triazole structure significantly enhanced activity against resistant strains .
  • Anticancer Evaluation: In vitro studies demonstrated that the compound effectively inhibited tumor growth in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution and cyclocondensation reactions. A typical approach involves:

Cyclocondensation: Reacting thiosemicarbazide derivatives with substituted carbonyl compounds (e.g., bromophenyl ketones) under reflux in ethanol or DMF to form the triazole-thione core .

Mannich Reaction: Introducing the piperidin-1-ylmethyl group via formaldehyde and piperidine in anhydrous ethanol, followed by purification using column chromatography .

Optimization: Adjusting reaction time (1–4 hours) and temperature (60–80°C) to improve yield and purity.

Key Validation: Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS ensures structural fidelity .

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during characterization?

Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. To address this:

DFT Calculations: Compare experimental NMR/IR data with density functional theory (DFT)-predicted values (B3LYP/6-311G(d,p) basis set) to validate assignments .

Solvent Screening: Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

X-ray Crystallography: Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .

Example: In a study on analogous triazoles, DFT-calculated 1H^1H-NMR shifts deviated <0.3 ppm from experimental values, confirming reliability .

Advanced Research Questions

Q. Q3. What computational strategies are recommended to study the conformational flexibility and electronic properties of this compound?

Methodological Answer:

Conformational Analysis: Perform rotational scans (e.g., varying dihedral angles in 20° increments) using DFT to identify low-energy conformers .

HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity and charge-transfer interactions. For similar triazoles, HOMO-LUMO gaps ranged 4.5–5.2 eV, indicating moderate stability .

Molecular Dynamics (MD): Simulate solvent-solute interactions in explicit water or ethanol to model biological environments .

Case Study: A torsional scan of 4-(p-tolyl)-5-thiophenyl-triazole revealed energy minima at ±60° and 180°, correlating with steric hindrance from substituents .

Q. Q4. How can researchers design experiments to evaluate the antiproliferative mechanism of this compound?

Methodological Answer:

In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a positive control .

Molecular Docking: Target proteins like tubulin or topoisomerase II. For example, triazole-thiones with bromophenyl groups showed strong binding to tubulin’s colchicine site (binding energy: −9.2 kcal/mol) .

Apoptosis Assays: Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Data Interpretation: Contradictions in activity between cell lines may arise from differential expression of target proteins—validate via Western blotting .

Q. Q5. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Green Chemistry: Optimize solvent systems (e.g., PEG-400/water) to reduce waste and improve atom economy .

Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .

Critical Parameter: Impurity profiles must align with ICH guidelines (e.g., <0.1% for unknown impurities) .

Q. Q6. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

Substituent Variation: Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .

Piperidine Substitution: Test piperazine or morpholine analogs to improve solubility and blood-brain barrier penetration .

Thione vs. Thiol: Compare bioactivity of the thione form with its methylthio or acetylthio derivatives .

SAR Insight: In a study, 4-(3-chlorophenyl) analogs showed 2.5-fold higher antimicrobial activity than bromophenyl derivatives, highlighting halogen positioning effects .

Methodological Contradictions & Solutions

Q. Q7. How should researchers address discrepancies between theoretical (DFT) and experimental spectral data?

Methodological Answer:

Basis Set Adjustment: Test larger basis sets (e.g., 6-311++G(d,p)) for better agreement with experimental IR frequencies .

Solvent Modeling: Include implicit solvent models (e.g., PCM) in DFT calculations to account for polarity effects .

Dynamic Effects: Use MD simulations to average spectra over conformational ensembles, reducing static DFT errors .

Example: A study reported 95% concordance between DFT and experimental IR after PCM correction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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5-(3-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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